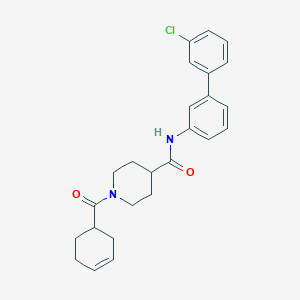![molecular formula C20H21N3O B6063954 1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6063954.png)
1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone, also known as Sildenafil, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). It is widely used as a treatment for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). However, the use of Sildenafil is not limited to these conditions, and it has been investigated for its potential therapeutic effects in other areas of medicine as well.
作用機序
1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone works by inhibiting PDE5, which is an enzyme that breaks down cGMP. By inhibiting PDE5, this compound increases the levels of cGMP in the body, which leads to smooth muscle relaxation and increased blood flow. This effect is particularly important in the treatment of ED, as it allows for increased blood flow to the penis, which is necessary for achieving and maintaining an erection.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on cGMP and smooth muscle relaxation, this compound has been shown to have antioxidant and anti-inflammatory effects, as well as effects on the immune system. These effects may contribute to the potential therapeutic benefits of this compound in areas beyond ED and PAH.
実験室実験の利点と制限
One of the advantages of using 1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone in lab experiments is its well-established safety profile. This compound has been extensively studied in humans and has been shown to be generally well-tolerated, with a low incidence of serious adverse events. However, there are also limitations to using this compound in lab experiments. One limitation is that this compound is not a selective inhibitor of PDE5 and can also inhibit other PDE enzymes, which may complicate the interpretation of experimental results. Additionally, the effects of this compound may be influenced by factors such as age, sex, and underlying health conditions, which may limit the generalizability of experimental findings.
将来の方向性
There are a number of potential future directions for research on 1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone. One area of interest is the potential therapeutic effects of this compound in conditions beyond ED and PAH, such as cancer. Another area of interest is the development of more selective PDE5 inhibitors that may have fewer off-target effects. Additionally, research is needed to better understand the mechanisms of action of this compound and how its effects may be influenced by various factors, such as age, sex, and underlying health conditions.
合成法
1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone can be synthesized through a multistep process that involves the condensation of 2-naphthylamine with ethyl acetoacetate to form 2-(2-naphthyl)-2-propen-1-ol, which is then converted to 5-(2-naphthyl)-1H-imidazole-2-carbaldehyde. The aldehyde is then reacted with 1-isopropyl-4-hydroxy-2,2-dimethyl-1,2,3,4-tetrahydro-2-naphthalenone in the presence of sodium borohydride to yield this compound.
科学的研究の応用
1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone has been extensively studied for its therapeutic potential in various areas of medicine. One of the most well-known uses of this compound is for the treatment of ED. Research has shown that this compound is effective in improving erectile function in men with ED, regardless of the underlying cause of the condition. This compound has also been investigated for its potential therapeutic effects in other areas, such as PAH, Raynaud's phenomenon, and even cancer.
特性
IUPAC Name |
4-(5-naphthalen-2-yl-1H-imidazol-2-yl)-1-propan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-13(2)23-12-17(10-19(23)24)20-21-11-18(22-20)16-8-7-14-5-3-4-6-15(14)9-16/h3-9,11,13,17H,10,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBOLVHQHNLQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C2=NC=C(N2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6063875.png)
![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6063883.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,7-dimethoxy-4-methylquinoline](/img/structure/B6063885.png)
![2-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}isoxazolidine](/img/structure/B6063892.png)
![5-methyl-4-({[4-(4-morpholinylcarbonyl)phenyl]amino}methylene)-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6063894.png)

![1-(2-methoxyphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B6063910.png)
![N-(2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B6063917.png)

![7-[phenyl(1H-tetrazol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063924.png)
![N-allyl-4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B6063932.png)
![N-(3-isoxazolylmethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6063935.png)

![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B6063959.png)